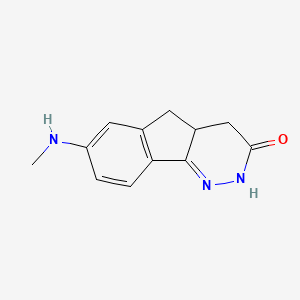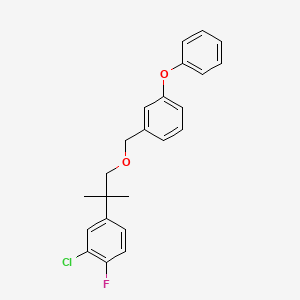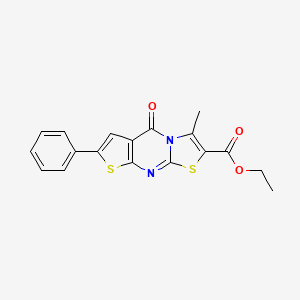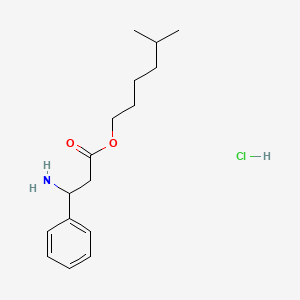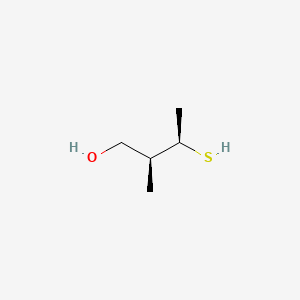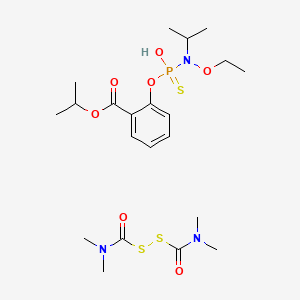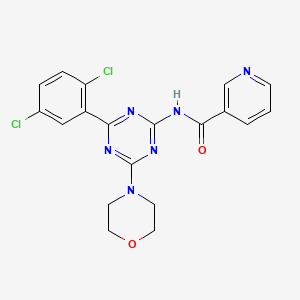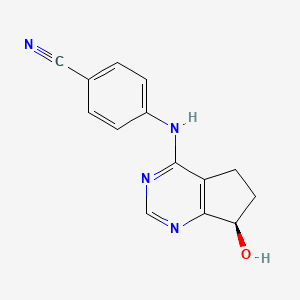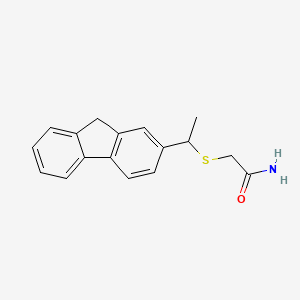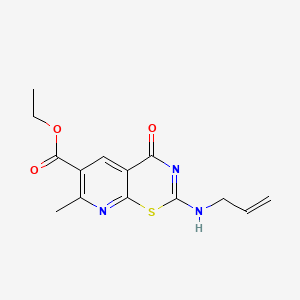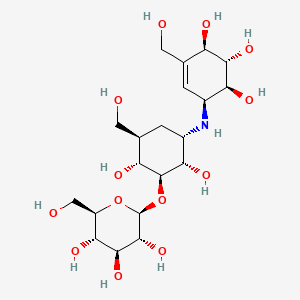
(1S-(1alpha,4alpha5beta,6alpha))-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)-D-chiro-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 278-857-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications across various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 278-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, esterification, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of EINECS 278-857-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 278-857-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 278-857-7 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 278-857-7 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and research applications .
Wissenschaftliche Forschungsanwendungen
EINECS 278-857-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is utilized in the study of biochemical pathways and as a tool for understanding cellular processes. In medicine, EINECS 278-857-7 is investigated for its potential therapeutic properties and as a component in drug development. Additionally, it has industrial applications in the production of materials, coatings, and other commercial products .
Wirkmechanismus
The mechanism of action of EINECS 278-857-7 involves its interaction with specific molecular targets and pathways. These interactions can modulate biochemical processes and cellular functions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: EINECS 278-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include those with analogous functional groups or chemical structures .
Uniqueness: What sets EINECS 278-857-7 apart from similar compounds is its specific combination of properties, such as reactivity, stability, and versatility in various applications. This uniqueness makes it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
78180-90-2 |
|---|---|
Molekularformel |
C20H35NO13 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(27)16(30)11(6)25)21-9-2-7(4-23)12(26)19(14(9)28)34-20-18(32)17(31)15(29)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
IKRNIUUCBHMQNH-XPJMFISCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


